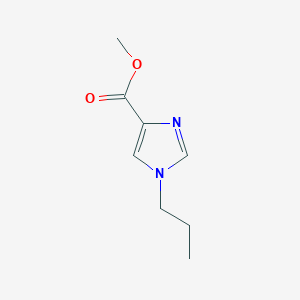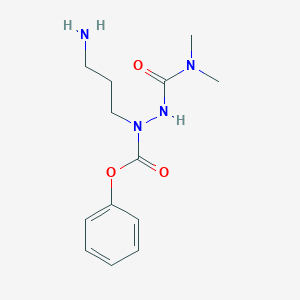
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester, also known as DMAPA-OPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and proliferation.
Mécanisme D'action
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester inhibits ODC by binding to the active site of the enzyme and preventing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer development. By inhibiting ODC, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to have antitumor effects in various types of cancer, including breast, prostate, and colon cancer. Its inhibition of ODC leads to the reduction of polyamine levels, which results in the inhibition of cell growth and proliferation. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has several advantages for lab experiments. It is a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo. It is also relatively stable and can be stored for long periods of time. However, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has some limitations. It is a toxic compound and must be handled with care. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester. One area of research is the development of more potent and selective inhibitors of ODC. Another area of research is the investigation of the potential use of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester in combination with other anticancer agents. Additionally, the development of new delivery methods for N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could improve its efficacy and reduce its toxicity. Finally, the study of the mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could lead to the identification of new targets for cancer therapy.
Méthodes De Synthèse
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester can be synthesized through a multistep process that involves the reaction of N-(tert-butoxycarbonyl)-L-ornithine with N,N-dimethylcarbamoyl chloride, followed by the reaction with phenyl chloroformate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been extensively studied for its potential applications in cancer research. ODC is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to be a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo.
Propriétés
Numéro CAS |
142181-97-3 |
|---|---|
Nom du produit |
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester |
Formule moléculaire |
C13H20N4O3 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
phenyl N-(3-aminopropyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)12(18)15-17(10-6-9-14)13(19)20-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,14H2,1-2H3,(H,15,18) |
Clé InChI |
MQOBEEMDFNRXKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
Autres numéros CAS |
142181-97-3 |
Synonymes |
N(alpha)-(N,N-dimethylcarbamoyl)-alpha-azaornithine phenyl ester NDCAOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



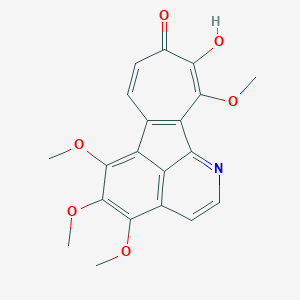
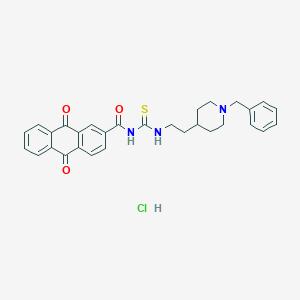
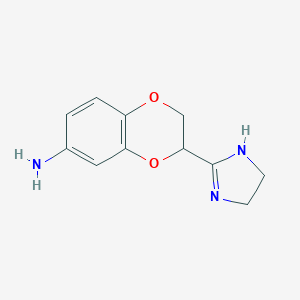
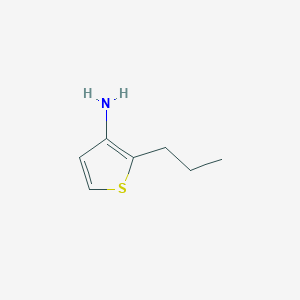
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
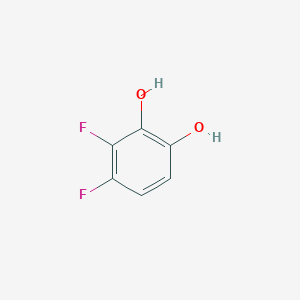
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
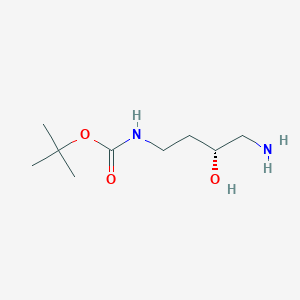
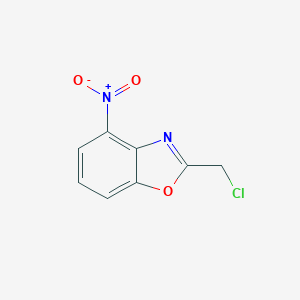
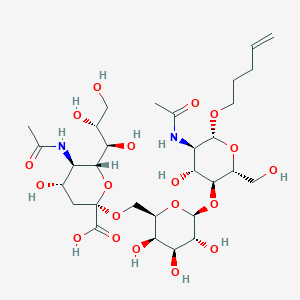
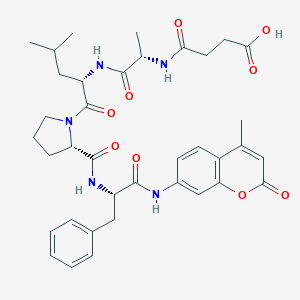
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)
